1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine
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Description
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C20H32N4O and its molecular weight is 344.503. The purity is usually 95%.
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Biological Activity
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : This is typically achieved through cyclization reactions involving suitable amines and dihaloalkanes.
- Attachment of the Oxane Moiety : Introduced via nucleophilic substitution reactions with oxane derivatives.
- Pyridine Ring Formation : Often synthesized through condensation reactions followed by cyclization.
These synthetic routes are crucial for obtaining the desired compound with high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound modulates their activity, influencing cellular signaling pathways. Specific interactions may vary based on the target and the biological context.
Biological Activity
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antimicrobial Effects : Compounds with piperidine and pyridine moieties have shown moderate to strong antibacterial activity against various pathogens such as Salmonella typhi and Bacillus subtilis .
Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
---|---|---|
Compound A | Moderate | Strong |
Compound B | Weak | Moderate |
1-{1-[...]} | TBD | TBD |
Study 1: Antibacterial Screening
In a study involving synthesized derivatives containing piperidine moieties, significant antibacterial activity was observed. The study utilized both in silico docking studies and BSA binding interactions to elucidate pharmacological effectiveness, indicating that modifications in structure could enhance activity .
Study 2: Enzyme Inhibition
Another notable investigation focused on the inhibition of acetylcholinesterase by similar piperidine derivatives. The results demonstrated strong inhibitory effects, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-2-8-21-20(3-1)24-13-11-23(12-14-24)19-4-9-22(10-5-19)17-18-6-15-25-16-7-18/h1-3,8,18-19H,4-7,9-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFYHRIODLFBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.